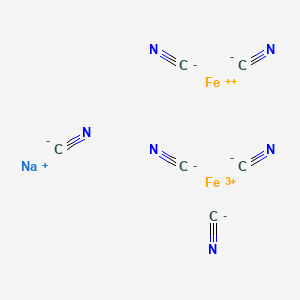
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” is a complex organic molecule that likely exhibits unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid moiety, the octadec-1-ene segment, and the prop-2-enoate group. Each of these components would be synthesized separately and then combined under specific reaction conditions. Common synthetic methods might include:
Esterification: To form the ester linkage in the prop-2-enoate group.
Hydrolysis: To prepare the carboxylic acid group in the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid.
Alkylation: To introduce the butoxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The presence of double bonds and ether groups makes it susceptible to oxidation.
Reduction: The carbonyl group in the oxobut-2-enoic acid segment could be reduced to an alcohol.
Substitution: The ester and ether groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Wissenschaftliche Forschungsanwendungen
This compound could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium acrylate: A simpler compound with similar ester functionality.
Octadecene: A hydrocarbon with a similar long-chain alkene structure.
Butoxyethanol: A compound with a similar ether group.
Uniqueness
The uniqueness of “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” lies in its combination of functional groups and structural complexity, which may confer unique chemical and physical properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
168886-09-7 |
|---|---|
Molekularformel |
C31H55NaO7 |
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate |
InChI |
InChI=1S/C18H36.C10H16O5.C3H4O2.Na/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;1-2-3-6-14-7-8-15-10(13)5-4-9(11)12;1-2-3(4)5;/h3H,1,4-18H2,2H3;4-5H,2-3,6-8H2,1H3,(H,11,12);2H,1H2,(H,4,5);/q;;;+1/p-1/b;5-4-;; |
InChI-Schlüssel |
GZDFBMGLZZYRDH-ZGVDEOGJSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)/C=C\C(=O)O.C=CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)C=CC(=O)O.C=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


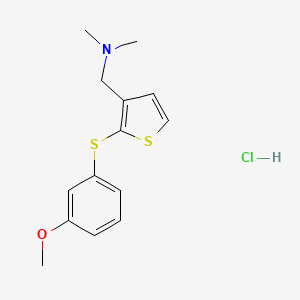
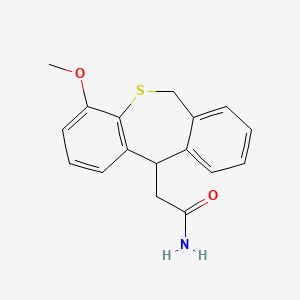
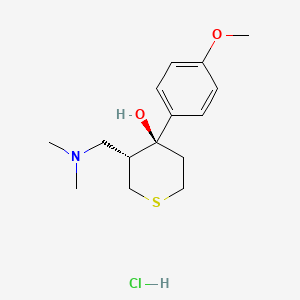
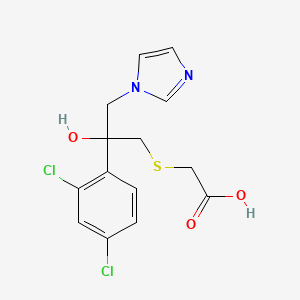

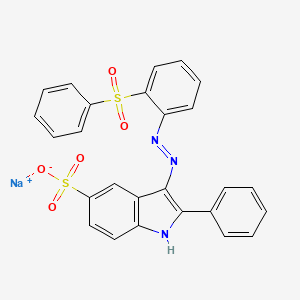

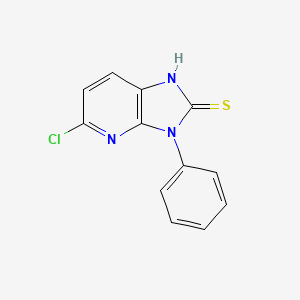

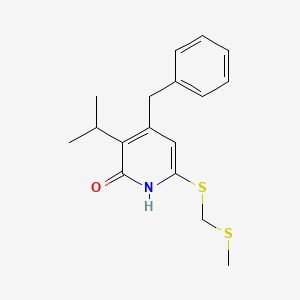
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
